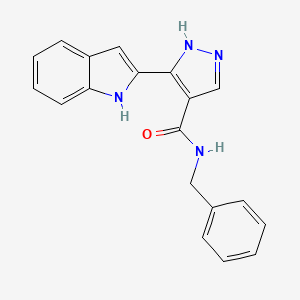
1-(Bromomethyl)cyclohept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)cyclohept-1-ene is an organic compound with the molecular formula C8H13Br It is a brominated derivative of cycloheptene, characterized by the presence of a bromomethyl group attached to the first carbon of the cycloheptene ring
Métodos De Preparación
The synthesis of 1-(Bromomethyl)cyclohept-1-ene typically involves the bromination of cycloheptene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The reaction proceeds via the formation of a bromine radical, which abstracts a hydrogen atom from the cycloheptene, leading to the formation of the bromomethyl group.
Análisis De Reacciones Químicas
1-(Bromomethyl)cyclohept-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles. For example, treatment with sodium cyanide (NaCN) can lead to the formation of 1-(Cyanomethyl)cyclohept-1-ene.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cycloheptadiene.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions. For instance, hydrogenation in the presence of a palladium catalyst can convert it to 1-(Bromomethyl)cycloheptane.
Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu) for elimination and hydrogen gas (H2) with palladium on carbon (Pd/C) for hydrogenation.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)cyclohept-1-ene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of cyclic compounds.
Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.
Material Science: It is investigated for its role in the synthesis of novel materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Bromomethyl)cyclohept-1-ene exerts its effects in chemical reactions involves the reactivity of the bromomethyl group and the double bond in the cycloheptene ring. The bromomethyl group is highly reactive towards nucleophiles, making it a key site for substitution reactions. The double bond in the cycloheptene ring can undergo addition reactions, providing a pathway for the formation of various derivatives.
Comparación Con Compuestos Similares
1-(Bromomethyl)cyclohept-1-ene can be compared with other brominated cycloalkenes, such as:
1-(Bromomethyl)cyclohexene: Similar in structure but with a six-membered ring instead of a seven-membered ring. It exhibits similar reactivity but different steric and electronic properties.
1-Bromocycloheptene: Lacks the methyl group, leading to different reactivity and applications.
1-Bromo-4-methylcyclohexene: Contains a methyl group at a different position, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific steric and electronic characteristics that influence its reactivity and applications.
Propiedades
IUPAC Name |
1-(bromomethyl)cycloheptene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-7-8-5-3-1-2-4-6-8/h5H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNZBNPXEAPGRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60760557 |
Source


|
| Record name | 1-(Bromomethyl)cyclohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60760557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98559-22-9 |
Source


|
| Record name | 1-(Bromomethyl)cyclohept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60760557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)
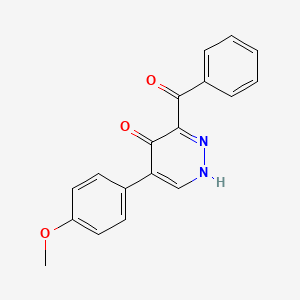
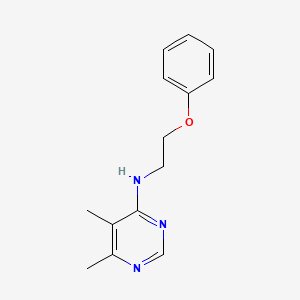
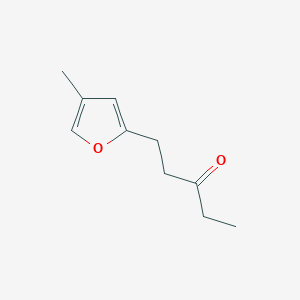
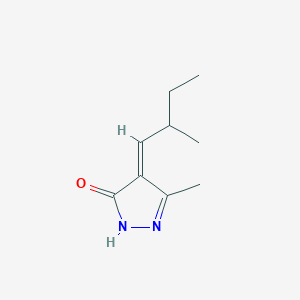
![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)
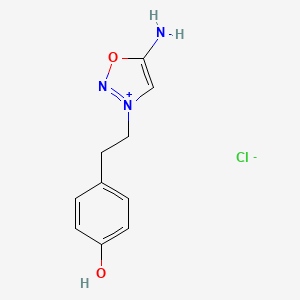
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
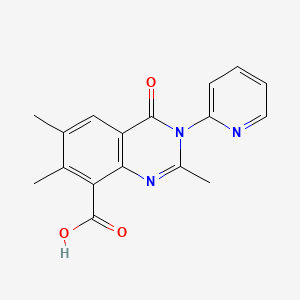
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
